

Application Note: Design and Development of Linear Serine Siderophore-Drug Conjugates

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Compound of Interest

Compound Name: *N,N'*-Bis(2,3-Dihydroxybenzoyl)-*O*-*L*-seryl-*L*-serine

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Abstract & Strategic Rationale

The "Trojan Horse" strategy—conjugating antibiotics to siderophores—exploits bacterial iron-acquisition systems to bypass the selective permeability of the Gram-negative outer membrane.^[1] While native siderophores like Enterobactin (Ent) possess cyclic trilactone backbones, they present significant synthetic challenges and susceptibility to rapid hydrolysis by esterases (e.g., IroE).

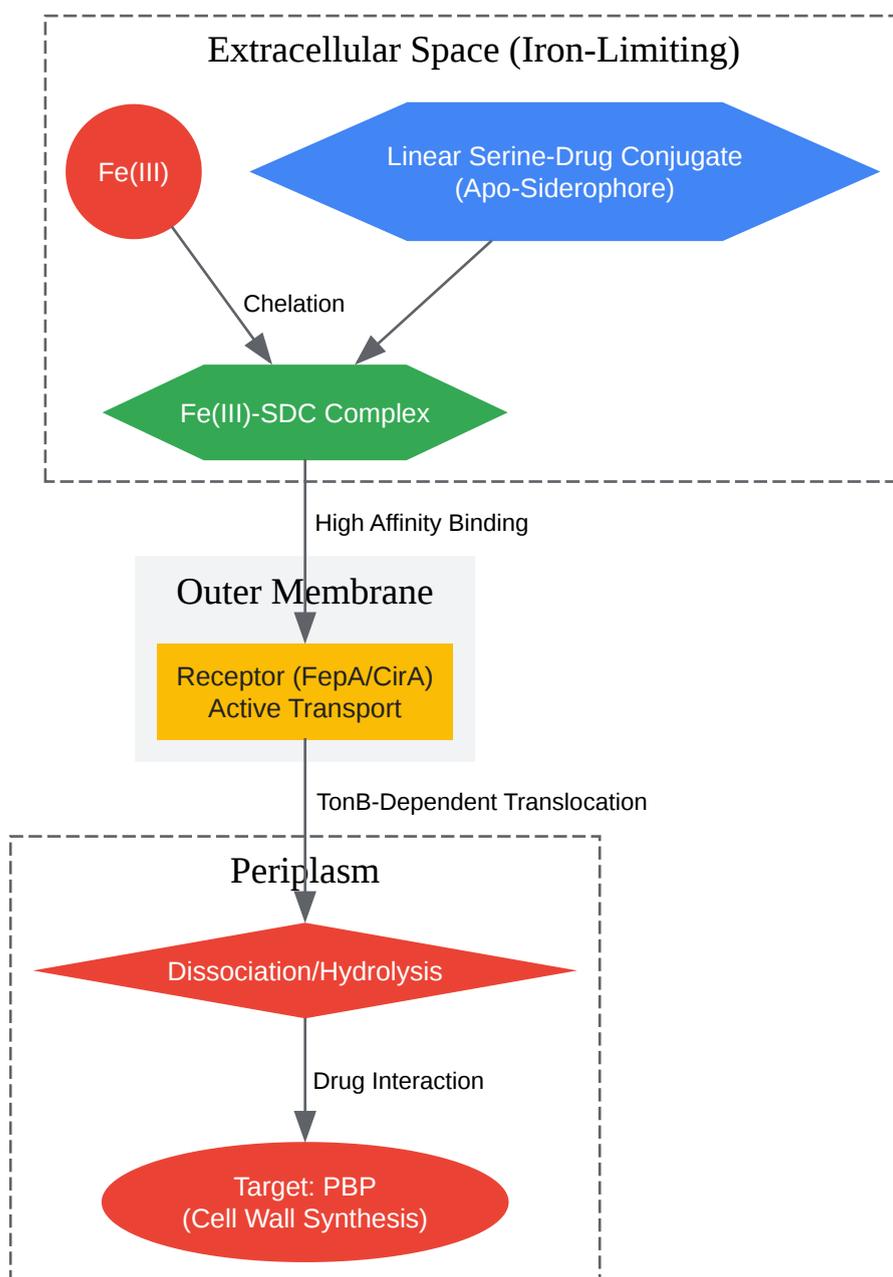
Why Linear Serine Backbones? This guide focuses on Linear Enterobactin Analogues (L-Ent) based on a linear serine oligomer scaffold.

- **Synthetic Accessibility:** Linear scaffolds allow for robust Solid-Phase Peptide Synthesis (SPPS), avoiding low-yielding macrocyclization steps required for native Ent.
- **Tunable Stability:** Linear serine backbones eliminate the labile trilactone ring, reducing premature degradation while retaining recognition by catecholate receptors (e.g., FepA in *E. coli*, PirA in *P. aeruginosa*).
- **Vector Efficiency:** Although linear analogues often show lower iron affinity () compared to cyclic Ent (), they remain sufficient to trigger active transport, often serving as effective vectors for periplasmic targets (e.g., Penicillin-Binding Proteins).

Mechanism of Action & Design Logic

The design relies on the specific recognition of the catecholate-iron complex by Outer Membrane Receptors (OMRs). The linear serine backbone scaffolds three 2,3-dihydroxybenzoic acid (DHBA) units to coordinate Fe(III) in an octahedral geometry.

Signaling Pathway & Transport Logic



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Figure 1: Mechanism of Siderophore-Mediated Drug Transport.[2] The Fe(III)-loaded conjugate is actively transported via TonB-dependent receptors (FepA) into the periplasm, where the antibiotic payload engages its target.[3]

Chemical Synthesis Protocol: Linear Serine Conjugates

Objective: Synthesize a linear triserine scaffold functionalized with 2,3-DHBA and conjugated to a beta-lactam payload (e.g., Ampicillin) via a non-cleavable linker.

Retrosynthetic Strategy

- Backbone: Linear (L-Ser)₃ synthesized via Fmoc-SPPS.
- Iron Binding Unit: 2,3-Bis(benzyloxy)benzoic acid (protected DHBA).
- Linker: PEG-diamine (improves solubility and reduces steric clash).
- Conjugation Site: C-terminus of the serine chain.

Detailed Protocol (Solid-Phase Synthesis)

Materials:

- 2-Chlorotrityl chloride resin (low loading).
- Fmoc-Ser(tBu)-OH.
- 2,3-Bis(benzyloxy)benzoic acid (Protected DHBA).
- HATU, DIPEA, DMF, DCM, TFA.

Step-by-Step Workflow:

- Resin Loading (C-Terminal Anchor):
 - Swell 2-Chlorotrityl resin in DCM.

- Load the Linker (e.g., Fmoc-PEG-diamine) or the first spacer amino acid. Note: Using a diamine linker directly on the resin allows C-terminal conjugation.
- Cap unreacted sites with MeOH/DIPEA.
- Peptide Elongation (The Serine Backbone):
 - Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF.
 - Coupling: Activate Fmoc-Ser(tBu)-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq). Add to resin. Shake for 1 hr.
 - Repeat 3 times to generate the triserine backbone: H₂N-Ser(tBu)-Ser(tBu)-Ser(tBu)-[Linker]-Resin.
- N-Terminal Capping (The First Catechol):
 - Deprotect final Fmoc.
 - Couple 2,3-Bis(benzyloxy)benzoic acid to the N-terminus.
- Side-Chain Functionalization (Critical Step):
 - Note: In "Linear Enterobactin" mimics, DHBA is often attached to the N-terminus and the serine side chains are left free or acetylated. However, to mimic the hexadentate coordination of Ent, we often use a Lysine-based backbone or attach DHBA to the amine of serine if the backbone is linked via ester bonds (depsipeptide).
 - Alternative (Robust Linear Mimic): Use N α -(2,3-dihydroxybenzoyl)-L-serine units.
 - Revised Step 2: Instead of standard Fmoc-Ser, synthesize the Bn-DHBA-Ser-OH building block in solution first, then couple these units linearly.
 - Or simpler: Use a linear Lysine backbone where the -amines are coupled to DHBA. This is synthetically superior.
 - For this protocol (Serine-based): We will assume the synthesis of the Linear Trimer of N-2,3-DHBA-Serine.

- Global Deprotection & Cleavage:
 - Cleave from resin using 1% TFA in DCM (keeps side chain protecting groups if needed) or 95% TFA (global deprotection).
 - Benzyl Removal: If Benzyl groups were used for DHBA protection, perform catalytic hydrogenation (, Pd/C) in MeOH.
- Drug Conjugation:
 - React the free amine/carboxyl of the linker with the activated antibiotic (e.g., Ampicillin-NHS ester).
 - Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).



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Figure 2: Synthetic Workflow for Linear Serine Siderophore Conjugates.

Biological Evaluation Protocols

Chrome Azurol S (CAS) Assay (Iron Chelation Validation)

Purpose: To verify that the synthesized linear conjugate actually binds iron.

Protocol:

- Reagent Prep: Mix CAS solution (1.21 mg/mL), (1 mM in 10 mM HCl), and HDTMA (Hexadecyltrimethylammonium bromide). The solution should be dark blue.
- Assay: Add 100

L of the SDC (serial dilutions) to 100

L of CAS solution in a 96-well plate.

- Readout: Incubate for 30 mins. Measure Absorbance at 630 nm.
- Result: A shift from Blue to Orange indicates iron removal from CAS by the siderophore.
- Data Processing: Plot % Iron Binding vs. Concentration.

Iron-Limiting MIC Determination (Efficacy)

Purpose: To determine antibacterial potency under conditions that trigger siderophore transporter expression.

Protocol:

- Media Preparation:
 - Use RPMI 1640 or Müller-Hinton Broth (MHB).
 - Iron Depletion:^{[4][5]} Add 2,2'-bipyridyl (200 M) to sequester free iron, forcing bacteria to express FepA/CirA.
- Inoculum: Adjust bacterial culture (E. coli K12 or P. aeruginosa PAO1) to CFU/mL.
- Dosing: Add SDC in serial dilutions (e.g., 64 g/mL to 0.06 g/mL).
- Controls (Self-Validating Step):
 - Positive Control: Ciprofloxacin (standard antibiotic).
 - Iron Rescue Control: Add excess

(100

M) to one set of wells. If the killing is siderophore-mediated, excess iron should abolish the activity (increase MIC) by shutting down receptor expression.

- Incubation: 18-24 hours at 37°C.
- Analysis: Record the lowest concentration with no visible growth.

Data Presentation: Expected Results

Compound	MIC (- Iron) [g/mL]	MIC (+ Iron) [g/mL]	Interpretation
Ampicillin (Control)	32	32	Passive diffusion only (Low potency).
Linear SDC-1	0.5	>16	Active Transport: Potency is high under iron stress but lost when iron is abundant (receptor downregulation).
Linear SDC-2 (Linker failure)	32	32	No uptake enhancement; likely linker steric hindrance.

Troubleshooting & Optimization

- Issue: High MIC in iron-poor media (Inactive conjugate).
 - Diagnosis: The linker may be too short, preventing the drug from entering the periplasm while the siderophore is bound to the receptor.
 - Fix: Increase PEG linker length (PEG2 PEG4).
- Issue: Compound precipitates in media.

- Diagnosis: Catechols are hydrophobic.
- Fix: Incorporate a sulfonate group into the linker or use a more polar backbone (e.g., add Glutamic acid).
- Validation: Always verify the integrity of the catechol group. Catechols oxidize easily to quinones (brown color). Store under Argon at -20°C.

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